molecular formula C21H21N3O5S B2545617 3,5-dimethoxy-N-(4-(2-((2-methoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide CAS No. 941985-02-0

3,5-dimethoxy-N-(4-(2-((2-methoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide

Cat. No.: B2545617
CAS No.: 941985-02-0
M. Wt: 427.48
InChI Key: JIDDPORVIMIBON-UHFFFAOYSA-N
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Description

3,5-dimethoxy-N-(4-(2-((2-methoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide is a complex organic compound belonging to the benzamide class Benzamides are known for their wide range of applications in medicinal chemistry, industrial processes, and biological research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethoxy-N-(4-(2-((2-methoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 2-aminothiophenol with α-haloketones under basic conditions.

    Attachment of the Benzamide Moiety: The thiazole derivative is then coupled with 3,5-dimethoxybenzoic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Introduction of the Methoxyphenyl Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3,5-dimethoxy-N-(4-(2-((2-methoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbonyl group in the benzamide moiety can be reduced to form amines.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted benzamides with various functional groups.

Scientific Research Applications

3,5-dimethoxy-N-(4-(2-((2-methoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    2,3-dimethoxybenzamide: Similar structure but lacks the thiazole ring.

    3-acetoxy-2-methylbenzamide: Contains an acetoxy group instead of methoxy groups.

    N-(2-methoxyphenyl)benzamide: Lacks the thiazole ring and additional methoxy groups.

Properties

IUPAC Name

3,5-dimethoxy-N-[4-[2-(2-methoxyanilino)-2-oxoethyl]-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O5S/c1-27-15-8-13(9-16(11-15)28-2)20(26)24-21-22-14(12-30-21)10-19(25)23-17-6-4-5-7-18(17)29-3/h4-9,11-12H,10H2,1-3H3,(H,23,25)(H,22,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIDDPORVIMIBON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)CC2=CSC(=N2)NC(=O)C3=CC(=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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